S-Phenyl-DL-cysteine-3,3-d2
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Overview
Description
S-Phenyl-DL-cysteine-3,3-d2: is a deuterium-labeled derivative of S-Phenyl-DL-cysteine. This compound is a stable isotope-labeled amino acid, where the hydrogen atoms at the 3,3 positions are replaced with deuterium. It is primarily used in scientific research for tracing and quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl-DL-cysteine-3,3-d2 involves the incorporation of deuterium into the S-Phenyl-DL-cysteine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-Phenyl-DL-cysteine-3,3-d2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The phenylthio group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Substituted phenylthio derivatives.
Scientific Research Applications
Chemistry: S-Phenyl-DL-cysteine-3,3-d2 is used as a tracer in various chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise quantitation and tracking of the compound during experiments .
Biology: In biological research, this compound is used to study protein synthesis and metabolism. The deuterium labeling helps in tracking the incorporation of the amino acid into proteins and other biomolecules .
Medicine: this compound is used in drug development to study the pharmacokinetics and metabolism of potential drug candidates. The deuterium labeling provides insights into the absorption, distribution, metabolism, and excretion (ADME) of the compounds .
Industry: In industrial applications, this compound is used in the synthesis of deuterium-labeled drugs and other compounds. Its stable isotope labeling is valuable for quality control and regulatory compliance .
Mechanism of Action
The mechanism of action of S-Phenyl-DL-cysteine-3,3-d2 involves its incorporation into proteins and other biomolecules. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, providing insights into its behavior in biological systems. The molecular targets and pathways involved include protein synthesis and metabolism .
Comparison with Similar Compounds
S-Phenyl-DL-cysteine: The non-deuterated form of the compound.
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2: A derivative with an acetyl group.
3-(Phenylthio)-DL-alanine: Another similar compound with a phenylthio group.
Uniqueness: S-Phenyl-DL-cysteine-3,3-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research and drug development. The deuterium atoms enhance the stability and alter the metabolic profile of the compound, making it valuable for tracing and quantitation .
Biological Activity
S-Phenyl-DL-cysteine-3,3-d2 is a deuterated derivative of S-phenylcysteine, an amino acid known for its unique structural properties and biological activities. This compound has garnered attention in biochemical and pharmacological studies due to its ability to participate in redox reactions and its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.
Structural Characteristics
This compound features a phenyl group attached to the sulfur atom of cysteine, with deuteration at the 3,3 positions providing unique isotopic labeling. This isotopic labeling is particularly useful for tracking metabolic pathways in vivo, aiding in the understanding of cellular processes and drug metabolism .
Biological Activities
1. Antioxidant Properties
this compound exhibits significant antioxidant properties due to its thiol group, which allows it to modulate redox states within cells. This property positions it as a candidate for therapeutic applications targeting oxidative stress-related diseases .
2. Interaction with Proteins
Research indicates that this compound interacts with proteins involved in redox regulation. These interactions can influence the activity and stability of these proteins, potentially affecting various cellular functions .
3. Enzyme Binding Affinity
Studies have explored the binding affinity of this compound with enzymes critical for metabolic processes. Understanding these interactions is essential for elucidating its mechanism of action in therapeutic contexts .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it to other cysteine derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
S-Phenylcysteine | Phenyl group attached to cysteine | Non-deuterated; commonly used as a standard |
N-Acetyl-S-phenylcysteine | Acetylated form of S-phenylcysteine | Enhanced solubility; used in drug formulations |
DL-Cysteine | Basic structure without phenyl group | Lacks aromatic properties; more reactive thiol |
S-Methylcysteine | Methyl group instead of phenyl | Different sterics; used in different biochemical assays |
This table illustrates how this compound stands out due to its specific isotopic labeling and structural modifications that influence its reactivity and applications .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of this compound in cellular models exposed to oxidative stress. The results indicated that this compound significantly reduced markers of oxidative damage compared to control groups, suggesting its potential as a therapeutic agent in conditions characterized by oxidative stress .
Case Study 2: Drug Metabolism
Another research project utilized this compound as an isotopic tracer to study drug metabolism pathways in vivo. The findings revealed that the compound could effectively track metabolic alterations induced by various drugs, providing insights into pharmacokinetics and drug interactions .
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-amino-3,3-dideuterio-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2 |
InChI Key |
XYUBQWNJDIAEES-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)SC1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Origin of Product |
United States |
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